
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, an enzyme that plays a key role in the development and progression of cancer cells.
Mécanisme D'action
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide works by selectively inhibiting the activity of BTK, an enzyme that is involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking the activity of BTK, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include inhibition of BTK activity, reduction in tumor size and proliferation, induction of apoptosis (programmed cell death) in cancer cells, and modulation of the immune system to enhance anti-tumor responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide has several advantages as a research tool for studying cancer biology and developing new cancer therapies. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. However, this compound also has some limitations for lab experiments, including its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and test the drug.
Orientations Futures
There are several potential future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide and other BTK inhibitors. These include:
1. Developing new and more potent BTK inhibitors that can overcome resistance to current therapies.
2. Studying the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions.
3. Investigating the potential use of BTK inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy.
4. Developing new methods for synthesizing and testing BTK inhibitors that are more efficient and cost-effective.
5. Studying the long-term safety and efficacy of BTK inhibitors in human patients, including their potential effects on the immune system and other organs and tissues.
Méthodes De Synthèse
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and catalysts, and the process is carefully controlled to ensure the purity and potency of the final product.
Applications De Recherche Scientifique
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. The drug has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as in reducing tumor size and improving overall survival rates in animal models and human patients.
Propriétés
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-12-8-9-16(22-12)23(20,21)17-13-10-15(19)18(11-13)14-6-4-2-3-5-7-14/h8-9,13-14,17H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTQURVWOVBTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

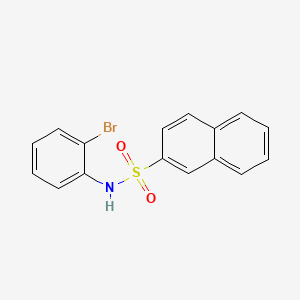
![7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026671.png)
![4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6026672.png)
![3-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6026677.png)
![5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6026686.png)
![1-methyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6026691.png)
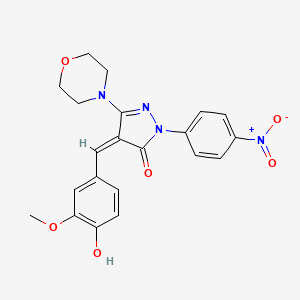
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone](/img/structure/B6026704.png)
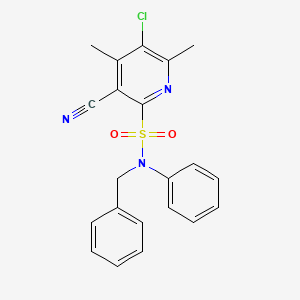
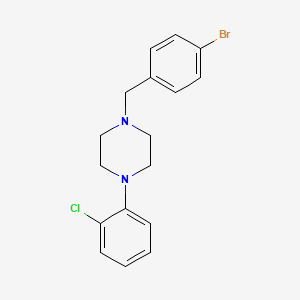
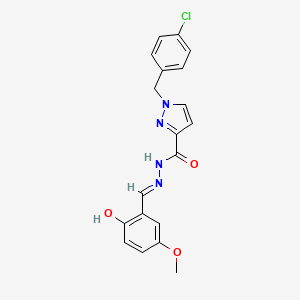
![2-[4-(1H-indol-3-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6026721.png)
![4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6026723.png)
![2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6026744.png)